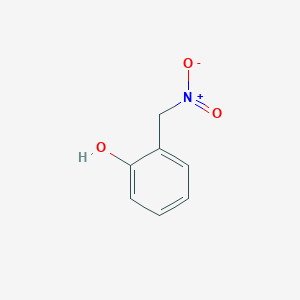

2-(Nitromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-(nitromethyl)phenol |

InChI |

InChI=1S/C7H7NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2 |

InChI Key |

FAUNIENDCMKSHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitromethyl Phenol and Precursor Structures

Direct Functionalization Strategies of Phenolic Systems to Incorporate Nitromethyl Groups

Directly introducing a nitromethyl group onto a phenolic ring presents unique challenges due to the activating nature of the hydroxyl group, which can lead to multiple substitutions and side reactions. byjus.com However, several methods have been developed to achieve this transformation with varying degrees of success.

A prominent strategy for synthesizing 2-(Nitromethyl)phenol involves the use of a modified Henry (nitro-aldol) reaction. organic-chemistry.org This approach typically begins with salicylaldehyde (B1680747), which undergoes a base-catalyzed condensation with a nitroalkane, such as nitromethane (B149229). This reaction yields a β-hydroxy nitro compound, specifically 1-(2-hydroxyphenyl)-2-nitroethanol. mdpi.com

The Henry reaction is a classic C-C bond-forming reaction that is versatile for creating β-nitroalcohols. organic-chemistry.org These intermediates are valuable as they can be converted into a range of other functional groups. mdpi.com For instance, the resulting 1-(2-hydroxyphenyl)-2-nitroethanol can then undergo further chemical transformations to yield the target this compound. One common subsequent step is the reduction of the secondary alcohol to a methylene (B1212753) group.

Recent research has focused on developing enantioselective versions of the Henry reaction, often employing chiral catalysts to control the stereochemistry of the newly formed chiral center. researchgate.netbeilstein-journals.org While not directly pertinent to the synthesis of the achiral this compound, these advancements highlight the ongoing efforts to refine the control and efficiency of this important reaction.

It is important to note that the direct product of the Henry reaction between salicylaldehyde and nitromethane is not this compound, but rather its β-hydroxy precursor. The subsequent conversion of the hydroxyl group is a necessary step in this synthetic pathway.

Direct nitration of phenol (B47542) is a well-established electrophilic aromatic substitution reaction. byjus.com However, controlling the regioselectivity to favor the ortho product, a precursor to this compound, can be challenging. The hydroxyl group is a strong activating and ortho-, para-directing group, often leading to a mixture of ortho- and para-nitrophenols, as well as dinitrated and oxidation byproducts. byjus.commsu.eduarkat-usa.org

The ratio of ortho to para isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. ijcce.ac.irdergipark.org.tr For instance, nitration with dilute nitric acid typically yields a mixture of o- and p-nitrophenol. byjus.com Various nitrating systems have been investigated to improve regioselectivity. The use of metal nitrates, such as copper(II) nitrate (B79036), has been shown to influence the ortho/para ratio. ijcce.ac.irresearchgate.net

Furthermore, the nitration of substituted phenols demonstrates the influence of existing functional groups on the position of nitration. For example, the nitration of p-cresol (B1678582) with cerium (IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate results in the regioselective formation of 4-methyl-2-nitrophenol (B89549) in high yield. arkat-usa.org This highlights how blocking the para position can direct nitration to the ortho position.

| Nitrating Agent/System | Substrate | Products | Yield (%) | Reference |

| Dilute HNO₃ | Phenol | o-Nitrophenol and p-Nitrophenol | Mixture | byjus.com |

| Concentrated HNO₃ | Phenol | 2,4,6-Trinitrophenol | - | byjus.com |

| Cu(NO₃)₂ · 3H₂O/SiO₂ in Acetone | Phenol | 2-Nitrophenol (B165410), 4-Nitrophenol (B140041), Benzoquinone | 40, 54, 4 | ijcce.ac.ir |

| NH₄NO₃, KHSO₄ in Acetonitrile (B52724) | 4-Bromophenol | 4-Bromo-2-nitrophenol | Good to Excellent | dergipark.org.tr |

| CAN/NaHCO₃ | p-Cresol | 4-Methyl-2-nitrophenol | 95 | arkat-usa.org |

This table presents a selection of nitration methods for phenols and their outcomes, illustrating the variability in product distribution and yield based on the reagents and substrates used.

Radical-mediated reactions offer an alternative pathway for the introduction of a nitromethyl group. While direct radical nitromethylation of the phenolic ring is less common, radical reactions at the benzylic position of a precursor like 2-methylphenol (o-cresol) are a plausible route. The benzylic hydrogens of alkyl-substituted benzenes are susceptible to radical abstraction. msu.edu

Recent advancements in photochemistry have enabled the use of radical processes for C-H activation. For example, bromine radicals generated via photoinduced ligand-to-metal charge transfer can selectively abstract tertiary benzylic hydrogens. thieme-connect.de Although this specific example focuses on a different substrate, the underlying principle of selective radical abstraction could potentially be applied to the benzylic position of o-cresol (B1677501).

Furthermore, NO₃ radical-mediated nitration of phenols has been studied, primarily leading to the formation of nitrophenols. researchgate.net However, the direct introduction of a nitromethyl group via a radical pathway onto the benzene (B151609) ring itself is not a well-established method. The focus of radical chemistry in this context is more likely to be on the functionalization of a pre-existing methyl group at the ortho position.

Multistep Synthetic Routes for the Introduction of the Nitromethyl Moiety

Multistep syntheses provide greater control over the final product by building the desired functionality through a series of well-defined reactions. These routes often involve the initial synthesis of a precursor molecule that is then converted to this compound.

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.educhemca.in In the context of synthesizing this compound, a common approach involves starting with a precursor containing a different functional group at the ortho position, which is then converted to the nitromethyl group.

One such precursor is 2-hydroxybenzyl alcohol. This compound can be converted to 2-hydroxybenzyl halide (e.g., bromide or chloride) through reaction with reagents like phosphorus tribromide or thionyl chloride. vanderbilt.edu The resulting benzyl (B1604629) halide can then undergo nucleophilic substitution with a nitrite (B80452) salt, such as sodium nitrite, to introduce the nitro group. This Finkelstein-type reaction is a standard method for converting halides to other functional groups. vanderbilt.edu

Another potential precursor is 2-hydroxyacetophenone. The ketone functionality can be transformed into the nitromethyl group through a series of reactions. For instance, the ketone could be reduced to the corresponding alcohol, followed by conversion to a halide and subsequent nitration as described above.

| Starting Material | Intermediate | Final Product | Key Reactions |

| Salicylaldehyde | 1-(2-hydroxyphenyl)-2-nitroethanol | This compound | Henry Reaction, Reduction |

| 2-Hydroxybenzyl alcohol | 2-Hydroxybenzyl halide | This compound | Halogenation, Nucleophilic Substitution |

| 2-Methylphenol (o-Cresol) | 2-Nitro-o-cresol | This compound | Nitration, Functional Group Interconversion |

This table outlines potential multistep synthetic routes to this compound, highlighting the key starting materials, intermediates, and reaction types involved.

The selective nitration of the benzylic position of an alkyl group ortho to a phenolic hydroxyl group offers a direct route to the nitromethyl functionality. This approach typically starts with 2-methylphenol (o-cresol). The challenge lies in achieving selective nitration of the methyl group without significant nitration of the activated aromatic ring.

While electrophilic nitration typically targets the aromatic ring of phenols, certain conditions can favor side-chain nitration. msu.edu However, this is often a less selective process. The oxidation of alkyl side-chains on benzene rings is a known reaction, often using strong oxidizing agents like potassium permanganate. msu.edu While this leads to carboxylic acids, it demonstrates the reactivity of the benzylic position.

More controlled methods for benzylic functionalization are continuously being developed. As mentioned in section 2.1.3, radical-based approaches hold promise for selective C-H activation at the benzylic position. A hypothetical route could involve the selective radical halogenation of the methyl group of o-cresol, followed by nucleophilic substitution with a nitrite salt.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires precise control over the reaction to ensure the nitromethyl group is introduced at the correct position on the phenol ring (regioselectivity) and to avoid unwanted side reactions (chemoselectivity). The direct nitromethylation of phenol presents challenges due to the activating nature of the hydroxyl group, which can lead to multiple substitutions or reactions at other sites.

One synthetic route involves the palladium-catalyzed cross-coupling of nitromethane with aryl halides. nih.gov While effective for many aromatic compounds, this method can be challenging for phenolic precursors. The direct nitromethylation of phenolic mono- and sesquiterpenoids has been achieved via Pd-catalyzed reaction of the corresponding aryltriflates. researchgate.netcolab.ws This approach converts the phenolic hydroxyl group into a triflate, which then serves as a leaving group in the coupling reaction with nitromethane.

Another strategy involves a cascade reaction sequence. For instance, a method for synthesizing highly substituted phenols with complete regiochemical control involves the reaction of hydroxypyrones with nitroalkenes. oregonstate.edu By choosing the appropriate regioisomer of the nitroalkene starting material, a specific ortho-substituted phenol can be obtained as the sole product. oregonstate.edu This demonstrates that regiospecific synthesis can be achieved through a Diels-Alder/elimination/retro-Diels-Alder cascade process. oregonstate.edu

Challenges in regioselectivity are common in electrophilic aromatic substitutions on phenols. frontiersin.orglibguides.com The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. libguides.com Therefore, methods that can selectively target the ortho position are of significant interest. C-H bond functionalization using directing groups is a modern strategy to achieve such regioselectivity. oregonstate.edu

Controlling product distribution and minimizing byproducts are critical for the efficient synthesis of this compound. Classical methods for generating arylnitromethanes, such as the Meyer reaction involving metal nitrites and benzyl halides, are often limited by the formation of significant quantities of nitrite ester byproducts. nih.gov Furthermore, steric hindrance at the ortho position of the starting material can inhibit the reaction, reducing the yield of the desired product. nih.gov

To address these issues, modern catalytic methods have been developed. A palladium-catalyzed coupling of nitromethane with aryl halides offers a milder and more selective alternative. nih.gov However, this reaction initially required using nitromethane as the solvent, which raises safety and cost concerns. nih.gov Subsequent improvements have focused on reducing the amount of nitromethane required, optimizing the base, and selecting an appropriate solvent. For instance, bases with a conjugate acid pKa close to that of nitromethane, such as sodium carbonate, were found to be optimal, while solvents like THF and dioxane improved reactivity. nih.gov

In the context of electrophilic nitration, a major challenge is preventing the formation of undesired isomers and multiple nitration products. frontiersin.org The use of mixed acids (fuming nitric acid and a stronger co-acid) is a traditional but hazardous and waste-producing method that often results in poor regioselectivity. frontiersin.org Contemporary approaches focus on catalytic methods and alternative activation techniques to improve selectivity and reduce waste. frontiersin.org

A strategy for synthesizing substituted phenols with high regiochemical control involves a one-step conversion of hydroxypyrones and nitroalkenes. oregonstate.edu This method provides the desired phenol with high chemical yield and avoids the formation of regioisomeric byproducts. The reaction conditions, such as temperature and the use of radical inhibitors like butylated hydroxytoluene (BHT), are optimized to ensure a clean conversion. oregonstate.edu

| Method | Key Features | Challenges & Byproducts | Ref. |

|---|---|---|---|

| Meyer Reaction | Reaction of metal nitrites with benzyl halides. | Formation of nitrite ester byproducts; inhibited by ortho-substitution. | nih.gov |

| Pd-Catalyzed Cross-Coupling | Coupling of aryl halides/triflates with nitromethane. | Requires optimization of base, solvent, and amount of nitromethane to minimize decomposition and side reactions. | nih.govresearchgate.net |

| Diels-Alder Cascade | Reaction of hydroxypyrones with nitroalkenes. | Offers complete regiochemical control, minimizing isomeric byproducts. Requires specific starting materials. | oregonstate.edu |

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control in its direct synthesis is not applicable. However, the principles of stereocontrol are highly relevant in subsequent reactions of related precursors, particularly 2-(2-nitrovinyl)phenols, which are used to synthesize a wide range of chiral, biologically active molecules. rsc.orgrsc.orgresearchgate.net

Asymmetric organocatalysis has emerged as a powerful tool for controlling stereochemistry in reactions involving these precursors. thieme-connect.comscispace.com Specifically, the Michael addition of various nucleophiles to 2-(2-nitrovinyl)phenols can be rendered highly enantioselective and diastereoselective using chiral catalysts. These reactions often proceed as domino or cascade sequences, rapidly building molecular complexity. thieme-connect.comthieme-connect.com

For example, the reaction of 2-(2-nitrovinyl)phenols with ketones or aldehydes, catalyzed by chiral amines or amino acids, can produce chiral chroman derivatives with high selectivity. rsc.orgrsc.org Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine moiety (e.g., from cinchona alkaloids), are particularly effective. researchgate.netthieme-connect.comthieme-connect.com These catalysts activate both the electrophile (nitrovinylphenol) and the nucleophile through hydrogen bonding, facilitating a highly organized transition state that dictates the stereochemical outcome.

The choice of catalyst, cocatalyst, and solvent can significantly influence the yield and stereoselectivity. thieme-connect.com For instance, in the reaction of 2-(2-nitrovinyl)phenol with cyclohexanone, a secondary amino-squaramide catalyst with (S)-proline as a co-catalyst was found to be effective. thieme-connect.com These asymmetric sequential reactions can lead to the formation of multiple contiguous stereocenters with excellent control. researchgate.net

| Reaction Type | Reactants | Catalyst System | Product Class | Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| Michael/Acetalization | 2-(2-Nitrovinyl)phenols + Acetone/Alcohols | 9-Amino-9-deoxyepiquinine / Ph₂CHCO₂H | Chiral 4-nitromethyl-chromans | High | rsc.orgrsc.org |

| Michael/Cyclization | 2-(2-Nitrovinyl)phenol + Cyclohexanone | Amino-squaramide / (S)-Proline | Chiral Hexahydro-1H-xanthenes | Good | thieme-connect.com |

| oxa-Michael-Michael Cascade | 2-(2-Nitrovinyl)phenol + Unsaturated Pyrazolone | Bifunctional Amine-thiourea | Spiro[chroman-3,3'-pyrazol]s | Excellent | researchgate.net |

| Domino Michael-Hemiacetalization | 2-(2-Nitrovinyl)phenols + Cyclic β-keto esters | Thiourea-amine | Polyfunctionalized Chromans | Excellent (up to 99% ee) | thieme-connect.com |

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inasdlib.org For the production of this compound, this involves considering sustainable sources for precursors, using environmentally benign solvents and catalysts, and improving energy efficiency. frontiersin.org

A key aspect of sustainable synthesis is the use of renewable feedstocks. Phenol, the primary precursor, is traditionally derived from petroleum. nih.gov However, significant research has focused on producing phenol from bio-based alternatives like lignin (B12514952), which is a major component of lignocellulosic biomass. nih.gov Processes such as pyrolysis and hydrothermal liquefaction can convert biomass, including waste like empty palm oil bunches, into bio-oil, from which phenol can be extracted. e3s-conferences.org

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are toxic, volatile, and environmentally harmful. mlsu.ac.in Research into the synthesis of derivatives from 2-(2-nitrovinyl)phenol has explored the use of "green solvents". thieme-connect.comscispace.com For example, ethyl (–)-L-lactate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used as greener alternatives to conventional solvents in organocatalytic reactions. thieme-connect.comscispace.com In some cases, reactions can be performed in water, which is the most environmentally benign solvent, or even under solvent-free conditions, further enhancing the green credentials of the synthesis. mlsu.ac.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Nitromethyl Phenol

Reactions Governed by the Nitromethyl Moiety

The nitromethyl group is a versatile functional group that participates in a variety of important organic reactions.

Nef Reaction and Derivatization to Carbonyl Compounds

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgnumberanalytics.com This transformation is typically carried out by treating the salt of the nitroalkane with a strong acid. wikipedia.orgchemistry-reaction.com The reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. numberanalytics.comchemistry-reaction.com

In the case of 2-(nitromethyl)phenol, the Nef reaction can be utilized to synthesize 2-hydroxy-2-phenylacetaldehyde. The mechanism involves the initial deprotonation of the nitromethyl group to form a nitronate, which is then protonated to form a nitronic acid. chemistry-reaction.comalfa-chemistry.com Subsequent hydrolysis of the nitronic acid under acidic conditions yields the desired aldehyde. wikipedia.orgalfa-chemistry.com

Table 1: The Nef Reaction and its Application

| Reaction | Description | Starting Material | Product |

| Nef Reaction | Acid hydrolysis of a primary or secondary nitroalkane salt to an aldehyde or ketone. wikipedia.org | This compound | 2-hydroxy-2-phenylacetaldehyde molport.com |

Reductive Transformations of the Nitro Group to Amino Functions and Their Derivatives

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to various amino compounds. This reduction can be achieved using a variety of reagents and methods, including catalytic hydrogenation and metal-based reducing agents. wikipedia.orgmasterorganicchemistry.com

Commonly used methods for the reduction of nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal Reductions: Metals like iron, tin, or zinc in acidic media are effective for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Reagents such as lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comgoogle.com

For instance, the reduction of this compound can yield 2-aminoethylphenol. chemicalbook.com This transformation is a key step in the synthesis of various biologically active molecules. The choice of reducing agent can influence the selectivity of the reaction, particularly when other reducible functional groups are present in the molecule. jrfglobal.com

[3+2] Cycloaddition Reactions of Nitroalkene Intermediates Derived from this compound

This compound can be converted into a nitroalkene intermediate, specifically 2-hydroxy-β-nitrostyrene, which can then participate in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. bohrium.comnih.gov

In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the nitroalkene) to form a five-membered ring. uchicago.edu The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the reactants and the reaction conditions. bohrium.comrsc.org The reaction of 2-hydroxy-β-nitrostyrene with a nitrone, for example, proceeds via a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). nih.govrsc.org

Table 2: [3+2] Cycloaddition Reaction of a Nitroalkene Intermediate

| Reaction | Intermediate | Reactant | Product Type |

| [3+2] Cycloaddition | 2-hydroxy-β-nitrostyrene | Nitrone | Isoxazolidine |

Condensation Reactions with Aldehydes and Ketones

The nitromethyl group of this compound can undergo condensation reactions with aldehydes and ketones, most notably the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. wikipedia.org

The Henry reaction is a valuable carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is then protonated to give the final product. wikipedia.org The reaction is reversible and can be controlled to favor the formation of the β-nitro alcohol or its dehydration product, the nitroalkene. organic-chemistry.org

Table 3: The Henry Reaction

| Reaction | Description | Reactants | Product |

| Henry Reaction | Base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org | This compound, Aldehyde/Ketone | β-Nitro alcohol |

The reaction of this compound with various aldehydes and ketones can lead to a diverse array of functionalized products. blogspot.comresearchgate.net

Influence of Intramolecular Hydrogen Bonding on Nitromethyl Reactivity

The presence of the phenolic hydroxyl group in the ortho position to the nitromethyl group allows for the formation of an intramolecular hydrogen bond. docbrown.infonih.gov This interaction can significantly influence the reactivity of the nitromethyl moiety.

Theoretical and experimental studies have shown that intramolecular hydrogen bonding can affect the excited state dynamics of phenol (B47542) chromophores. rsc.org In the context of this compound, this hydrogen bond can influence the acidity of the α-protons of the nitromethyl group and the stability of the corresponding nitronate anion. This, in turn, can impact the rates and outcomes of reactions such as the Henry reaction and the Nef reaction. The hydrogen bond can also play a role in directing the stereochemical course of certain reactions.

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the this compound molecule. It can undergo various transformations, including esterification and etherification, and it also influences the reactivity of the aromatic ring. britannica.comwikipedia.org

Phenols are generally more acidic than aliphatic alcohols, and their hydroxyl group can be deprotonated to form a phenoxide ion. wikipedia.org This increased acidity is due to the resonance stabilization of the phenoxide ion. docbrown.info

The phenolic hydroxyl group can undergo esterification with acyl chlorides or acid anhydrides to form phenyl esters. libretexts.org While the reaction with carboxylic acids is slow, the use of more reactive acylating agents allows for efficient ester formation. libretexts.orgyoutube.com For example, this compound can be reacted with an acyl chloride in the presence of a base to yield the corresponding ester.

Etherification of the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile and reacts with an alkyl halide.

Furthermore, the hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. britannica.comlibretexts.org This means that the presence of the hydroxyl group makes the aromatic ring more susceptible to attack by electrophiles at the positions ortho and para to the hydroxyl group.

O-Alkylation and O-Acylation Reaction Pathways

The phenolic hydroxyl group of this compound is a prime site for O-alkylation and O-acylation reactions. These transformations proceed through the initial deprotonation of the phenol to form the more nucleophilic phenoxide ion.

O-Alkylation: This process typically involves the reaction of the 2-(nitromethyl)phenoxide ion with an alkyl halide in an S_N2 reaction. The choice of solvent is crucial, as it can influence the competition between O-alkylation and C-alkylation. pharmaxchange.info Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favor the formation of the O-alkylated ether product. pharmaxchange.info The reaction is an extension of the Williamson ether synthesis. pharmaxchange.info The electron-withdrawing nature of the nitromethyl group decreases the basicity of the phenoxide, which can affect reaction rates compared to unsubstituted phenol.

O-Acylation: The direct esterification of phenols with carboxylic acids is often slow and inefficient. libretexts.orgyoutube.com Therefore, more reactive acylating agents are typically employed for the O-acylation of this compound. Acid chlorides or acid anhydrides react readily with the phenol (or more rapidly with the corresponding phenoxide) to form the phenyl ester. libretexts.orgyoutube.com The reaction with an acyl chloride, such as ethanoyl chloride, produces the ester and hydrogen chloride gas. libretexts.org Using the sodium salt of the phenol (the phenoxide) can accelerate the reaction. libretexts.org

Table 1: O-Alkylation and O-Acylation of this compound

| Reaction Type | Reagents | Typical Product | Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaOH) | 1-(Methoxymethyl)-2-(nitromethyl)benzene | Aprotic Solvent (e.g., DMF) |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | 2-(Nitromethyl)phenyl acetate | Room temperature or gentle warming |

| O-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | 2-(Nitromethyl)phenyl acetate | Warming, often with a base catalyst |

Esterification and Etherification Protocols

Esterification: As noted, direct esterification with carboxylic acids is not a preferred method for phenols. libretexts.org The Steglich esterification offers a mild alternative, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for acid-labile substrates and can be applied to the esterification of this compound with various carboxylic acids. organic-chemistry.org

Etherification: The Williamson ether synthesis remains the most common protocol for preparing ethers from phenols. pharmaxchange.infoorganic-chemistry.org This involves generating the 2-(nitromethyl)phenoxide with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) followed by reaction with an alkyl halide. pharmaxchange.info For more sterically hindered ethers, alternative methods might be necessary. Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate has been developed for phenols and offers a route to allylic aryl ethers with high regioselectivity. frontiersin.org

Mitsunobu Reaction and Related Derivatization Strategies

The Mitsunobu reaction is a powerful tool for converting alcohols, including phenols, into a variety of other functional groups with inversion of stereochemistry where applicable. wikipedia.orgnih.gov For an achiral substrate like this compound, the reaction provides a mild method for forming esters, ethers, and other derivatives. The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, this compound acts as the acidic component (pronucleophile). The reaction mechanism involves the activation of a separate alcohol by the PPh₃/DEAD reagent system, which is then displaced by the 2-(nitromethyl)phenoxide ion to form an ether. Alternatively, this compound can be coupled with a carboxylic acid in the presence of the Mitsunobu reagents to form an ester, though this is less common than the direct acylation methods. The key advantage of the Mitsunobu reaction is its mild conditions, which are compatible with a wide range of functional groups. nih.govorganic-chemistry.org

Derivatization can also be achieved through silylation, where the hydroxyl group is converted to a silyl (B83357) ether using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is often used for analytical purposes, such as preparing samples for gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

Table 2: Mitsunobu Reaction and Derivatization of this compound

| Derivatization Strategy | Reagents | Resulting Functional Group | Key Features |

|---|---|---|---|

| Mitsunobu Etherification | R-OH, PPh₃, DEAD/DIAD | Ether (-OR) | Mild conditions, forms C-O bond |

| Mitsunobu Esterification | R-COOH, PPh₃, DEAD/DIAD | Ester (-OCOR) | Inversion of stereochemistry at alcohol |

| Silylation | MTBSTFA | Silyl Ether (-OSi(CH₃)₂(t-Bu)) | Forms stable derivatives for analysis |

Reactivity of the Aromatic Ring in this compound

Post-Synthetic Electrophilic Aromatic Functionalization on the Phenol Nucleus

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating hydroxyl group. byjus.comlibretexts.org This activating effect is somewhat tempered by the electron-withdrawing nature of the nitromethyl group. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.comresearchgate.net

Common EAS reactions applicable to this compound include:

Nitration: Treatment with dilute nitric acid can introduce a second nitro group onto the ring, likely at the 4- and 6-positions. byjus.com Using concentrated nitric acid could lead to the formation of polynitrated products. byjus.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comlibretexts.org Reaction with bromine water, for instance, can lead to polybromination. byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions are still feasible under specific conditions. libretexts.org For example, Friedel-Crafts alkylation of p-cresol (B1678582) is used to synthesize the antioxidant BHT. libretexts.org

Functionalization at Ortho, Meta, and Para Positions Relative to the Substituents

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of the existing substituents.

Hydroxyl Group (-OH): As a strongly activating ortho, para-director, it enhances electron density at positions 2, 4, and 6. byjus.com

Nitromethyl Group (-CH₂NO₂): This group is deactivating due to the inductive effect of the nitro group. Because the deactivating nitro group is insulated from the ring by a methylene (B1212753) spacer, its deactivating influence is less pronounced than a directly attached nitro group. It is generally considered a meta-director with respect to its own position, but its influence is largely overridden by the powerful -OH group.

Predicted Regioselectivity:

Para-position (C4): This position is activated by the -OH group and is sterically accessible. It is expected to be a major site of electrophilic attack.

Ortho-position (C6): This position is also strongly activated by the -OH group and is another likely site for substitution.

Ortho-position (C2): This position is already substituted.

Meta-positions (C3, C5): These positions are meta to the activating -OH group and are therefore less favored for electrophilic attack.

Therefore, electrophilic functionalization of this compound is expected to yield predominantly a mixture of 4- and 6-substituted products.

Tautomerism and Isomerization Pathways in this compound

Tautomerism: this compound can exhibit two forms of tautomerism.

Keto-Enol Tautomerism: Like other phenols, it exists in equilibrium with its keto tautomers (cyclohexadienones). quora.comstackexchange.com However, the enol (phenolic) form is overwhelmingly favored due to the stability gained from maintaining the aromaticity of the benzene (B151609) ring. quora.com The equilibrium constant for the enolization of phenol itself is extremely high (on the order of 10¹³), meaning the keto form is present in only trace amounts. quora.com

Nitro-Aci Tautomerism: The nitromethyl group itself can undergo tautomerization. The nitro form (-CH₂NO₂) is in equilibrium with the more acidic aci form, also known as a nitronic acid (=CHNO₂H). This equilibrium is typically base-catalyzed and is a characteristic reaction of primary and secondary nitroalkanes. The formation of the aci-tautomer is significant as the resulting nitronate anion is a key intermediate in reactions such as the Henry (nitro-aldol) reaction.

Isomerization: Isomerization of substituted phenols can refer to the migration of substituents around the aromatic ring. Such processes typically require harsh conditions, such as high temperatures and strong acid catalysts (e.g., aluminum fluoride (B91410) or hydrofluoric acid-treated alumina). google.comgoogle.com Under these conditions, the nitromethyl group on this compound could potentially migrate to the meta or para positions, leading to the formation of 3-(nitromethyl)phenol (B13580742) and 4-(nitromethyl)phenol. Recently, milder methods for the para- to meta-isomerization of phenols have been developed, suggesting that strategic isomerizations are becoming more accessible. nih.govthieme.de

Detailed Analysis of Nitro-Aci-Nitro Tautomerism and its Chemical Implications

Nitro compounds that possess at least one α-hydrogen can exhibit nitro-aci tautomerism. This process involves the migration of a hydrogen atom from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, resulting in the formation of an aci-nitro tautomer. website-files.comquora.com In the context of this compound, this equilibrium is a critical determinant of its reactivity.

The nitro form is generally more stable; however, the aci-nitro form is significantly more acidic. quora.com The presence of the ortho-hydroxyl group in this compound can influence this tautomeric equilibrium through intramolecular hydrogen bonding, potentially stabilizing the aci-nitro form to a greater extent than in other nitroalkanes. researchgate.net This stabilization can have profound implications for the compound's chemical behavior, affecting its acidity, solubility, and participation in reactions.

The conversion between the nitro and aci-nitro forms can be influenced by factors such as pH. website-files.com Under basic conditions, the equilibrium tends to shift towards the more acidic aci-nitro form, which can then be deprotonated to form a nitronate anion. This anion is a key intermediate in various synthetic transformations. Conversely, under acidic conditions, the equilibrium favors the nitro form. rsc.org

The ability to exist in these two tautomeric forms means that this compound can react as either a carbon acid (from the nitro form) or an oxygen acid (from the aci-nitro form), expanding its synthetic utility. The distinct electronic and structural features of each tautomer also influence its interaction with other molecules and its spectroscopic properties.

Exploration of Intramolecular Rearrangement Mechanisms

Beyond tautomerism, this compound can potentially undergo intramolecular rearrangements, particularly under specific reaction conditions such as photolysis or thermal stress. One notable rearrangement for ortho-substituted aromatic nitro compounds is the light-induced migration of the nitro group. researchgate.net

In the case of this compound, intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group can lead to the formation of a transient aci-nitro intermediate. This intermediate can then undergo further rearrangements. The close proximity of the nitromethyl and hydroxyl groups facilitates such intramolecular processes.

Furthermore, the potential for intramolecular cyclization exists, where the nucleophilic oxygen of the hydroxyl group could attack the electrophilic nitrogen of the nitro group, or the carbon of the nitromethyl group, especially if the latter is activated. Such cyclization reactions would lead to the formation of heterocyclic structures, significantly altering the molecular framework. The specific pathways and products of these rearrangements are highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or other reagents.

Research into the intramolecular rearrangements of similar ortho-substituted phenols provides a basis for predicting the behavior of this compound. For instance, studies on related compounds have shown that the formation of cyclic intermediates can be a key step in their decomposition or transformation pathways.

Derivatives, Analogues, and Advanced Structural Modifications of 2 Nitromethyl Phenol

Synthesis and Reactivity Profiles of Substituted 2-(Nitromethyl)phenol Analogues

The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electron density of the ring and the acidity of the phenolic proton, thereby affecting the course and outcome of chemical transformations.

Halogenated, Alkyl, and Aryl Substituted Derivatives

The synthesis of substituted this compound analogues often involves multi-step procedures. For instance, substituted phenols can be synthesized with precise regiochemical control through a one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu This method allows for the preparation of a wide array of substituted phenols, including those with halogen, alkyl, and aryl groups. oregonstate.edu

The introduction of substituents onto the phenol (B47542) ring can be achieved through various synthetic strategies. For example, the synthesis of substituted aryl-2-nitrovinyl derivatives, which can be precursors to substituted 2-(nitromethyl)phenols, has been reported. nih.govbrieflands.comresearchgate.netnih.gov These syntheses often begin with the reaction of a substituted aldehyde with nitromethane (B149229). brieflands.comresearchgate.net The resulting nitrostyrene (B7858105) can then undergo further modifications. brieflands.comresearchgate.net

The reactivity of these derivatives is a subject of considerable interest. For example, the presence of electron-withdrawing groups, such as halogens, can enhance the acidity of the phenolic hydroxyl group and influence the nucleophilicity of the aromatic ring. libretexts.org Conversely, electron-donating groups, like alkyl substituents, can increase the electron density of the ring, making it more susceptible to electrophilic attack. The steric hindrance imposed by bulky alkyl or aryl groups can also direct the regioselectivity of subsequent reactions. nih.gov

A variety of substituted phenol derivatives have been synthesized and their reactivity explored. These include chloroacetyl derivatives of thymol (B1683141) and propofol, which were prepared with the aim of introducing an imidazole (B134444) moiety. finechem-mirea.ru The synthesis of 2,6-disubstituted phenol derivatives has also been a focus of research. nih.gov

Table 1: Examples of Substituted this compound Analogues and Their Synthetic Precursors

| Compound/Precursor | Substituent(s) | Synthetic Method Highlight | Reference(s) |

| Substituted Aryl-2-Nitrovinyl Derivatives | Halogen, Alkyl, Aryl | Reaction of nitromethane with appropriate aldehydes | nih.govbrieflands.comresearchgate.netnih.gov |

| 2,6-Disubstituted Phenols | Alkyl | Not specified | nih.gov |

| Chloroacetylated Phenols | Isopropyl, Methyl | O-acylation using chloroacetyl chloride or anhydride | finechem-mirea.ru |

| Highly Substituted Phenols | Various | One-step conversion of hydroxypyrones and nitroalkenes | oregonstate.edu |

| 2-Bromo Phenols | Various | Bromination-dehydrobromination of cyclohexanones | researchgate.net |

Heterocyclic Systems Fused with or Incorporating the this compound Scaffold

The fusion or incorporation of the this compound scaffold into heterocyclic systems has led to the development of novel molecular architectures with unique properties. nih.govnih.gov Nitrogen-containing heterocycles are of particular importance in medicinal chemistry. nih.govnih.gov The synthesis of such compounds often involves the strategic use of the functional groups present in this compound.

For example, the phenolic hydroxyl group can act as a nucleophile in reactions to form ether linkages, which can be a key step in the construction of certain heterocyclic rings. The nitromethyl group can also participate in various transformations, such as reduction to an amino group, which can then be used to build nitrogen-containing heterocycles.

One approach to synthesizing meta-nitro phenol derivatives, which can be challenging due to the ortho-para directing effect of the hydroxyl group, involves protecting the OH group before nitration. google.com Another strategy is to introduce a specific substituent that directs the nitration to the meta position. google.com

The synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, an intermediate for a radiotracer candidate, involves the demethylation of a methoxy (B1213986) derivative. nih.gov This highlights the importance of functional group interconversion in the synthesis of complex heterocyclic systems.

Design and Synthesis of Prodrug Candidates and Biologically Inspired Structural Motifs Incorporating the this compound Core

The this compound core serves as a valuable building block in the design and synthesis of more complex molecules, including prodrug candidates and biologically inspired motifs. The synthetic methodologies employed focus on the strategic incorporation of this core structure.

Strategic Incorporation into Complex Natural Product Architectures

The structural features of this compound make it an attractive starting point for the synthesis of natural product analogues. Natural phenols are a diverse class of compounds with a wide range of biological activities. nih.govresearchgate.net The semi-synthesis and total synthesis of natural phenol derivatives often involve the modification of existing phenolic scaffolds or the de novo construction of the entire molecule. nih.govresearchgate.net

The synthesis of substituted aryl-2-nitrovinyl derivatives, for example, has been explored as a route to small molecule proteasome inhibitors. nih.govnih.gov These compounds act as Michael acceptors, a common motif in biologically active molecules. nih.govnih.gov The synthetic routes often involve the condensation of an aldehyde with nitromethane, followed by further functionalization. brieflands.comresearchgate.net

Polymeric and Supramolecular Assemblies Utilizing this compound Moieties

The ability of the this compound unit to participate in non-covalent interactions makes it a suitable component for the construction of polymeric and supramolecular assemblies. frontiersin.org The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions.

The synthesis of polymers incorporating phenolic moieties has been an active area of research. For example, optically active polybinaphthyls have been synthesized from achiral naphthol substrates using asymmetric oxidative phenolic coupling. nih.gov This method allows for the creation of chiral polymers with well-defined structures. nih.gov

Supramolecular structures can be formed through the self-assembly of molecules held together by non-covalent forces. frontiersin.org The design of these systems often relies on the careful placement of functional groups that can direct the assembly process. The this compound moiety, with its combination of a hydrogen-bonding group and an aromatic ring, is well-suited for this purpose. Phenol derivatives are used as intermediates in the production of various materials, including plastics. ontosight.ai

Mechanistic Investigations and Reaction Dynamics of 2 Nitromethyl Phenol Chemistry

Elucidation of Reaction Mechanisms for 2-(Nitromethyl)phenol Formation

The synthesis of this compound is not commonly detailed, thus its formation is best understood through analogous and well-established synthetic routes. The most plausible pathway is a variation of the Henry reaction, or nitroaldol reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org In this context, the reaction would occur between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and nitromethane (B149229).

The mechanism commences with the deprotonation of nitromethane at the α-carbon by a base, creating a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of salicylaldehyde. The resulting intermediate is a β-nitro alkoxide. Subsequent protonation of this alkoxide by the conjugate acid of the base yields the final product, 2-(hydroxymethyl)-2-(nitromethyl)phenol, which upon dehydration would lead to a related structure. All steps in the Henry reaction are reversible. wikipedia.org

An alternative pathway involves the palladium-catalyzed cross-coupling of an ortho-halophenol with nitromethane. organic-chemistry.org This method uses a palladium catalyst, often with a specialized ligand like XPhos, to couple the aryl halide with the nitronate anion, providing a direct route to arylnitromethanes. organic-chemistry.org

Understanding the reaction dynamics requires a close examination of the transition states (TS) involved. For the Henry reaction pathway, computational studies on analogous systems provide insight into the key energetic barriers and molecular geometries. The transition state involves the approach of the nucleophilic nitronate to the aldehyde's carbonyl group. researchgate.net

Theoretical calculations suggest that the reaction can proceed through different transition state geometries, often described as syn and anti, which dictate the stereochemistry of the product. The relative energies of these transition states are influenced by steric repulsion between the substituents and electronic interactions. nih.gov In catalyzed versions of the reaction, the transition state is a highly organized assembly where the catalyst, aldehyde, and nitronate are held in a specific orientation. researchgate.net For example, organocatalysts can activate the aldehyde through hydrogen bonding while simultaneously positioning the nitromethane for nucleophilic attack. This coordination lowers the activation energy and controls the stereochemical outcome. researchgate.net

Computational models predict that the reaction between formaldehyde and phenol (B47542) to form hydroxymethylphenol proceeds via an Sn2-like mechanism, which is energetically favored over a four-centered mechanism. usda.gov Similar principles would apply to the more complex nitromethylation reaction, where the geometry of the approach between the nitronate and the phenolic aldehyde dictates the reaction rate and regioselectivity.

The choice of catalyst and reagents profoundly influences the reaction pathway, yield, and selectivity in the formation of this compound analogues. The Henry reaction, being base-catalyzed, can be promoted by a wide array of catalysts. wikipedia.org These range from simple ionic bases like alkali hydroxides to non-ionic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). wikipedia.org

In recent decades, significant advancements have been made in asymmetric catalysis, employing chiral metal complexes and organocatalysts to achieve high enantioselectivity. organic-chemistry.orguwindsor.ca Chiral ligands bound to metals like copper, zinc, or magnesium can create a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, leading to a specific stereoisomer. wikipedia.orguwindsor.ca Similarly, chiral organocatalysts, such as guanidines and cinchona alkaloids, utilize non-covalent interactions like hydrogen bonding to organize the reactants in the transition state. mdpi.com

The reagent choice also dictates the type of functionalization. While the Henry reaction adds a nitromethyl group via C-C bond formation, other reagents can achieve different functionalizations. For instance, using a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) allows for the regioselective ortho-nitration of phenols, adding a nitro (-NO₂) group directly to the ring rather than a nitromethyl (-CH₂NO₂) group. dergipark.org.tr

| Catalyst Type | Examples | Role and Effect on Reaction Pathway | Reference |

|---|---|---|---|

| Ionic Bases | NaOH, K₂CO₃, Alkoxides | Acts as a simple Brønsted-Lowry base to deprotonate the nitroalkane, initiating the reaction. Generally provides little stereocontrol. | wikipedia.org |

| Non-ionic Organic Bases | DBU, TMG, DBN | Offers better solubility in organic solvents compared to ionic bases. Promotes the reaction under milder conditions. | wikipedia.org |

| Chiral Metal Complexes | Cu(OAc)₂ with chiral diamine or bis(oxazoline) ligands | Acts as a Lewis acid to coordinate and activate the aldehyde, while the chiral ligand creates an asymmetric environment, controlling enantioselectivity. | organic-chemistry.org |

| Organocatalysts | Chiral Guanidines, Cinchona Alkaloids (e.g., Cupreine) | Utilizes hydrogen bonding and other non-covalent interactions to activate both the nucleophile and electrophile, leading to high enantioselectivity. | mdpi.com |

| Heterogeneous Catalysts | Layered Double Hydroxides (LDHs) | Provides a solid basic surface, facilitating the reaction under environmentally benign conditions and allowing for easier catalyst separation. | scirp.org |

Mechanistic Studies of this compound Reactivity and Transformations

The reactivity of this compound is characterized by the chemical transformations of its two primary functional groups. The nitromethyl group is a versatile synthetic handle, readily converted into other functionalities. Common transformations include:

Reduction: The nitro group can be reduced to an amino group (-NH₂), yielding 2-(aminomethyl)phenol, a valuable β-amino alcohol.

Dehydration: Elimination of water from the β-nitro alcohol structure can produce the corresponding nitroalkene.

Oxidation: Oxidation of the secondary alcohol can yield an α-nitro ketone. wikipedia.org

The phenolic moiety also dictates the molecule's reactivity, particularly in reactions involving the aromatic ring. The hydroxyl group is a strong activating group, making the ring highly susceptible to electrophilic aromatic substitution. byjus.com Furthermore, the reactivity of the phenolic O-H bond, especially in reactions with free radicals, is a key characteristic. These reactions can proceed through several distinct mechanisms, including Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), or Sequential Proton-Loss Electron Transfer (SPLET), depending on the radical, solvent, and pH. researchgate.netnih.gov

Quantitative analysis of reaction rates and energy changes provides a deeper understanding of the mechanisms governing this compound chemistry. For the Henry reaction, kinetic studies reveal important details about the rate-determining steps and the influence of reaction conditions. For example, experimental investigation of the reaction between benzaldehyde and nitropropane showed second-order rate constants of 0.91 M⁻¹s⁻¹ in water and a significantly faster 52.0 M⁻¹s⁻¹ in DMSO, highlighting the profound impact of the solvent. nih.gov

The kinetics of phenol reactions, in general, are highly dependent on the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. mdpi.com

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) define the feasibility and position of equilibrium for a reaction. For instance, the adsorption of phenol onto activated carbon is an exothermic and spontaneous process, with reported ΔH values around -25.7 kJ/mol and ΔG values ranging from -5.3 to -12.3 kJ/mol·K. quora.comnih.gov While specific thermodynamic data for this compound are scarce, data for related compounds like 3-nitrophenol and 4-nitrophenol (B140041) are available, with standard enthalpies of formation (ΔfH°solid) of -200.5 kJ/mol and -205.7 kJ/mol, respectively. nist.gov

| Solvent | Second-Order Rate Constant (k) | Activation Free Energy (ΔG‡) - Computational | Reference |

|---|---|---|---|

| Water (H₂O) | 0.91 M⁻¹s⁻¹ | 20.3 kcal/mol | nih.gov |

| Dimethyl Sulfoxide (B87167) (DMSO) | 52.0 M⁻¹s⁻¹ | 18.1 kcal/mol | nih.gov |

Solvents play a critical role in mediating chemical reactions by stabilizing reactants, intermediates, and transition states differently. researchgate.net In reactions involving phenols, the hydrogen-bond-accepting and anion-solvating abilities of the solvent can dictate the operative mechanism (e.g., HAT vs. SPLET). nih.gov

For the Henry reaction, computational and experimental studies have shown that both reaction rate and stereoselectivity are highly solvent-dependent. The reaction between nitropropane and benzaldehyde is significantly slower in water than in DMSO. nih.gov This is attributed to the fact that proceeding to the charge-delocalized transition state weakens the hydrogen bonds between water and the nitronate reactant. In contrast, the weakening of ion-dipole interactions in DMSO is less pronounced, resulting in a lower activation barrier. nih.gov Furthermore, polar solvents can facilitate the kinetic reprotonation of the intermediate nitronate, which can influence the final diastereomeric ratio of the product. nih.gov In the halogenation of phenols, using a solvent of low polarity like CHCl₃ can favor the formation of monobromophenols, whereas reacting in bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com

Stereoelectronic effects are fundamental to controlling the regiochemistry and stereochemistry of reactions involving this compound. The hydroxyl group of the phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. byjus.comquora.com This is due to the donation of an oxygen lone pair into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more nucleophilic and better able to stabilize the positive charge in the reaction intermediate (the arenium ion). byjus.comgoogle.com

Therefore, in the synthesis of this compound, functionalization is directed to the positions ortho and para to the hydroxyl group. Achieving ortho-selectivity, as required for the target molecule, often necessitates specific strategies to overcome the steric hindrance at this position or to block the more accessible para position. Chelation control, where a metal cation coordinates to both the phenolic oxygen and a reagent, can be a powerful tool to direct functionalization to the ortho position. researchgate.net The choice of nitrating agent can also provide regiochemical control; for example, some reagent systems show a high preference for ortho-nitration of phenols. dergipark.org.tr

In the Henry reaction itself, stereoelectronic effects within the transition state determine the stereochemical outcome. The relative orientation of the nitronate and the aldehyde is governed by minimizing steric clashes and optimizing orbital overlap, which can be influenced and controlled by a chiral catalyst. researchgate.net

Application of Advanced Spectroscopic Techniques for Mechanistic Interrogation

The elucidation of complex reaction mechanisms and the transient species involved in the chemistry of 2-Nitrophenol (B165410) relies heavily on the application of sophisticated spectroscopic techniques. These methods provide real-time insights into reaction progress and the fleeting existence of intermediates that are crucial for a comprehensive understanding of the reaction dynamics.

In Situ NMR Spectroscopy for Monitoring Reaction Progress

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. iastate.edu This method allows for the simultaneous observation and quantification of reactants, intermediates, and products as a function of time, providing valuable kinetic data and mechanistic insights.

The primary advantage of in situ NMR is its ability to provide detailed structural information about all species present in the reaction mixture without the need for sample extraction or quenching of the reaction. nih.govresearchgate.net By acquiring a series of NMR spectra at specific time intervals, a kinetic profile of the reaction can be constructed. The signal intensity of each nucleus is directly proportional to its concentration, enabling the determination of reaction rates and orders.

Key parameters that can be obtained from in situ NMR studies include:

Concentration profiles: Tracking the decrease in reactant signals and the increase in product signals over time.

Identification of intermediates: Detecting the transient appearance and disappearance of signals corresponding to intermediate species.

While specific in situ NMR studies on the reactions of 2-Nitrophenol are not extensively detailed in the provided search results, the general applicability of this technique is well-established for a wide range of chemical transformations. For instance, the hydrolysis of acetic anhydride has been successfully monitored using benchtop NMR spectrometers, allowing for the determination of rate constants and activation energy. magritek.com

Table 1: General Parameters for In Situ NMR Reaction Monitoring

| Parameter | Description | Typical Application |

| Nucleus | The atomic nucleus being observed (e.g., ¹H, ¹³C, ³¹P). | ¹H is most common due to its high natural abundance and sensitivity. |

| Solvent | Deuterated solvent to avoid interference with the analyte signals. | The choice of solvent depends on the solubility of reactants and the reaction temperature. |

| Temperature | The reaction can be conducted at a controlled temperature inside the NMR probe. | Allows for the study of temperature-dependent kinetics. |

| Acquisition Time | The time required to obtain a single NMR spectrum. | Needs to be significantly shorter than the half-life of the reaction. |

| Time Intervals | The delay between the acquisition of successive spectra. | Determines the resolution of the kinetic profile. |

Time-Resolved Spectroscopy for Elucidating Transient Intermediates

Time-resolved spectroscopy encompasses a suite of techniques designed to probe the dynamics of short-lived excited states and transient chemical species generated during a chemical reaction, often initiated by a pulse of light (photolysis). These methods are indispensable for studying the photochemistry of compounds like 2-Nitrophenol.

Femtosecond transient absorption (fs-TA) spectroscopy is a particularly powerful tool in this domain. nih.govnih.gov In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a precisely controlled time, measures the absorption spectrum of the transient species. By varying the delay between the pump and probe pulses, the evolution of these species can be tracked on timescales ranging from femtoseconds to nanoseconds.

Studies on 2-Nitrophenol (o-NP) using fs-TA spectroscopy have provided significant insights into its excited-state dynamics and the formation of transient intermediates. nih.govresearchgate.netsemanticscholar.org Upon photoexcitation, 2-Nitrophenol can undergo several ultrafast processes, including excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com

Research has shown that upon excitation with UV light, 2-Nitrophenol can form transient species. researchgate.net For instance, time-resolved photoelectron spectroscopy has been used to investigate the initial deactivation pathways of gaseous 2-nitrophenol, postulating the formation of an aci-nitro isomer as a possible intermediate. researchgate.net Furthermore, studies in aqueous solution suggest that the photolysis of 2-Nitrophenol can lead to the formation of nitrous acid (HONO). nih.govsemanticscholar.org

Table 2: Key Findings from Time-Resolved Spectroscopy of 2-Nitrophenol

| Technique | Observation | Timescale | Implication |

| Femtosecond Transient Absorption (fs-TA) | Evolution of excited singlet states (S₁) | Sub-picosecond | Characterization of the initial photophysical processes following light absorption. researchgate.net |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | Formation of a bicyclic intermediate followed by NO dissociation. | Not specified | Elucidation of the photofragmentation pathway in the gas phase. researchgate.net |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational dynamics of the excited state. | Femtoseconds | Provides structural information about the transient species. nih.govnih.gov |

The application of these advanced spectroscopic techniques is crucial for constructing a detailed mechanistic picture of the chemical transformations of 2-Nitrophenol, from the initial excitation event to the formation of final products, by directly observing the transient species that govern the reaction pathways.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Nitromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(nitromethyl)phenol in solution. It provides information on the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structural integrity and connectivity of this compound.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the nitromethyl group exhibit a distinct singlet, with its chemical shift influenced by the adjacent nitro group. The phenolic proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom attached to the hydroxyl group (C-OH) and the carbon bearing the nitromethyl group (C-CH₂NO₂) show characteristic chemical shifts. The remaining aromatic carbons also have distinct resonances, which can be assigned based on their substitution patterns and comparison with predicted spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H | ~6.8-7.5 (multiplet) | |

| -CH₂- | ~5.5 (singlet) | |

| -OH | Variable (broad singlet) | |

| C1 (-OH) | ~155 | |

| C2 (-CH₂NO₂) | ~125 | |

| C3 | ~116 | |

| C4 | ~130 | |

| C5 | ~120 | |

| C6 | ~129 | |

| -CH₂NO₂ | ~79 |

Data is illustrative and based on general principles of NMR spectroscopy and comparison with similar structures.

Two-dimensional (2D) NMR techniques are instrumental in providing a more detailed picture of the molecular structure of this compound, resolving ambiguities that may arise from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the resonances of the aromatic C-H units and the methylene group (-CH₂-). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the nitromethyl group and the phenol (B47542) ring, as correlations would be expected between the methylene protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to understand the preferred conformation of the nitromethyl group relative to the hydroxyl group and the aromatic ring. numberanalytics.com

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as tautomeric equilibria and conformational changes. ox.ac.uk For this compound, the primary focus of VT-NMR would be to study the potential for keto-enol tautomerism, where a proton might transfer from the phenolic hydroxyl group to the nitro group, forming a quinone-like structure. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide thermodynamic and kinetic information about these equilibria. nih.govrit.edu Additionally, VT-NMR can be used to study the rotational dynamics of the nitromethyl and hydroxyl groups. ox.ac.uk

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing valuable information about functional groups and intermolecular interactions.

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its functional groups.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the range of 1500-1600 cm⁻¹ and a symmetric stretch (νs) appearing between 1300-1390 cm⁻¹. scirp.org

Phenolic Group (-OH): The O-H stretching vibration of the phenolic group gives rise to a broad band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The broadness of this band is indicative of hydrogen bonding. The C-O stretching vibration of the phenol is typically observed in the 1200-1260 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents typical frequency ranges. Actual values can be influenced by the molecular environment and intermolecular interactions.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Symmetric Stretch | 1300 - 1390 | |

| Phenolic (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| C-O Stretch | 1200 - 1260 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H Stretch | 3000 - 3100 |

Data is based on established vibrational spectroscopy correlations.

The positions and shapes of the vibrational bands in the IR and Raman spectra provide significant insights into hydrogen bonding and the conformational preferences of this compound.

The broadness and red-shift (shift to lower frequency) of the O-H stretching band are direct evidence of intermolecular and potentially intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the phenolic hydrogen and one of the oxygen atoms of the nitro group. This interaction would lead to a more pronounced red-shift of the O-H stretching frequency compared to a scenario with only intermolecular hydrogen bonding.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational analysis. researchgate.net By calculating the theoretical vibrational frequencies for different possible conformers (e.g., with and without intramolecular hydrogen bonding), a more accurate assignment of the experimental spectra can be achieved, providing a deeper understanding of the molecule's preferred conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into its electronic structure and the influence of its chemical environment. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in this range are π → π* and n → π* transitions, which are characteristic of compounds containing π-systems and heteroatoms with non-bonding electrons, such as the aromatic ring, the nitro group, and the hydroxyl group in this compound. libretexts.org

Analysis of Electronic Transitions and Chromophoric Interactions

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within its chromophores. The key chromophores in this molecule are the benzene ring, the nitro group (-NO₂), and the hydroxyl group (-OH). The interaction between these groups significantly influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). docbrown.infoslideshare.net

In similar molecules like 2-nitrophenol (B165410), the absorption spectrum shows distinct peaks. For instance, 2-nitrophenol exhibits a peak around 351 nm attributed to the S₀–S₁ transition and another at 279 nm corresponding to the S₀–S₄ transition. nih.gov Both of these are associated with charge transfer from the phenol to the nitro group. nih.gov The presence of the methylene bridge in this compound will influence the extent of this direct conjugation and thus the specific λmax values. The electronic transitions in molecules with such functional groups can include n→π* and π→π* transitions. youtube.com The n→π* transitions, involving the non-bonding electrons of the oxygen atoms, are generally of lower intensity. youtube.com

Solvent Polarity and pH Effects on UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of this compound is sensitive to both the polarity of the solvent and the pH of the solution. These environmental factors can alter the electronic ground and excited states of the molecule, leading to shifts in the absorption maxima. slideshare.netyoutube.com

Solvent Polarity:

The polarity of the solvent can influence the position of λmax. youtube.com In polar solvents, molecules with polar functional groups, such as the hydroxyl and nitro groups in this compound, can engage in dipole-dipole interactions or form hydrogen bonds. youtube.comyoutube.com

For π → π transitions*, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. youtube.com

For n → π transitions*, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the absorption moves to a shorter wavelength. This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvent molecules, increasing the energy gap between the ground and excited states. youtube.com

For example, the electronic spectra of similar phenols have been studied in polar protic solvents like methanol (B129727) and aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), revealing solvatochromic behavior. researchgate.net

pH Effects:

The pH of the solution can dramatically alter the UV-Vis spectrum of this compound due to the acidic nature of the phenolic hydroxyl group. 9afi.com In basic solutions, the hydroxyl group can be deprotonated to form a phenoxide ion. 9afi.comyoutube.comresearchgate.net

This deprotonation increases the electron-donating ability of the oxygen, enhancing conjugation with the aromatic ring. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic shift and often an increase in absorption intensity (hyperchromic effect). youtube.com9afi.comyoutube.com The formation of the phenoxide ion introduces a stronger chromophore compared to the protonated phenol. 9afi.com The pKa value of a phenol can be determined by monitoring the changes in its UV-Vis spectrum as a function of pH. stackexchange.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Fragmentation Pathway Analysis for Structural Information

In mass spectrometry, a molecule is ionized, often leading to the formation of a molecular ion (M⁺·). This ion is typically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. libretexts.org The fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org

For this compound, the molecular ion would have an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Cleavage of the benzylic bond: The bond between the phenyl ring and the nitromethyl group is a likely site for cleavage. This could lead to the formation of a stable benzyl-type cation or a hydroxytropylium ion.

Fragmentation of the side chain: The nitromethyl group itself can fragment.

Phenolic fragmentation: Phenols can exhibit characteristic losses, such as the loss of CO. youtube.com

The fragmentation of a related compound, phenol, shows a strong molecular ion peak, which is also the base peak, and fragments corresponding to the loss of CO. youtube.com Aromatic compounds often produce a phenyl cation at m/z 77. youtube.com The presence of the nitromethyl group will introduce additional and competing fragmentation pathways. For instance, in nitroalkanes, the molecular ion peak is often weak or absent due to extensive fragmentation. youtube.com

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion.